

Application Notes and Protocols: Use of Streptomycin in Combination with Other Antibiotics

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Compound of Interest

Compound Name: Streptomycin B

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Introduction

Streptomycin, the first aminoglycoside antibiotic discovered, has been a cornerstone in the treatment of various bacterial infections, most notably tuberculosis.[1] Its mechanism of action involves binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and ultimately leads to bacterial cell death.[2][3][4] However, the emergence of antibiotic resistance has necessitated the use of combination therapies to enhance efficacy, broaden the spectrum of activity, and prevent the selection of resistant strains.[5] This document provides detailed application notes and protocols for researchers and drug development professionals on the use of streptomycin in combination with other antibiotics, focusing on synergistic interactions.

Mechanisms of Synergistic Action

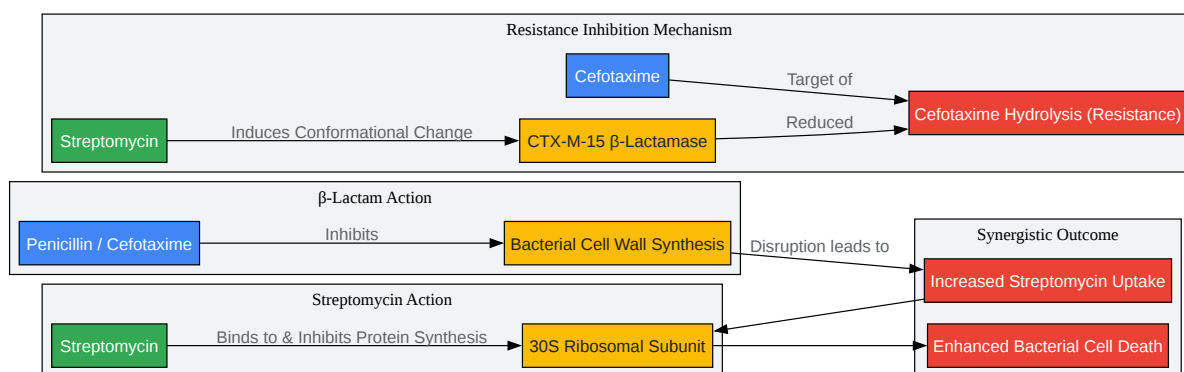
The synergistic effect of streptomycin with other antibiotics often arises from complementary mechanisms of action. A primary example is the combination of streptomycin with β -lactam antibiotics like penicillin and cefotaxime.

1.1. Enhanced Uptake via Cell Wall Disruption:

β -lactam antibiotics inhibit the synthesis of the bacterial cell wall, leading to increased permeability.[2][6][7] This damage to the cell envelope facilitates the entry of streptomycin into the bacterial cytoplasm, allowing it to reach its ribosomal target in higher concentrations than it would alone. This one-way synergy, where the β -lactam enhances the activity of streptomycin, has been a well-established principle in antibiotic combination therapy.[8]

1.2. Inhibition of Resistance Mechanisms:

In certain cases of multidrug resistance, streptomycin can act synergistically by interfering with bacterial resistance mechanisms. For instance, in a multi-drug resistant strain of *E. cloacae* producing CTX-M-15 β -lactamase, streptomycin was found to induce conformational changes in the enzyme. This alteration reduces the binding and subsequent hydrolysis of the β -lactam antibiotic cefotaxime, making more of the latter available to inhibit its target in the bacterial cell. [6][7]



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Synergistic mechanisms of streptomycin with β -lactams.

Quantitative Analysis of Synergy

The synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination can be quantified using the Fractional Inhibitory Concentration (FIC) index. This is most commonly determined using a checkerboard microdilution assay.

Table 1: Interpretation of FIC Index Values

FIC Index (Σ FIC)	Interpretation
≤ 0.5	Synergy
> 0.5 to 4.0	Additive or Indifference
> 4.0	Antagonism

Source:[8][9][10][11]

2.1. Synergistic Combinations of Streptomycin

The following tables summarize quantitative data from studies evaluating the synergistic effects of streptomycin with other antibiotics against various pathogens.

Table 2: Synergistic Effect of Streptomycin and Doxycycline against *Brucella melitensis*

Parameter	pH 7.0	pH 5.0
Synergy	17/20 isolates	7/20 isolates
Additive	3/20 isolates	12/20 isolates
Indifference	0/20 isolates	1/20 isolates
Antagonism	0/20 isolates	0/20 isolates

Data from a study on 20 isolates of *Brucella melitensis*. Synergy was determined by the checkerboard method.[10]

Table 3: In Vitro Activity of Streptomycin and Penicillin/Tetracycline against Intracellular Brucella abortus

Antibiotic(s)	Concentration (µg/mL)	Effect
Penicillin	10 - 50	Bacteriostatic
Streptomycin	5 - 50	No inhibition of multiplication
Streptomycin + Penicillin	5-50 (Strep) + 50 (Pen)	Bactericidal
Tetracycline	0.5 - 1.0	Bacteriostatic/Growth permissive
Streptomycin + Tetracycline	10 (Strep) + 0.5-1.0 (Tet)	Markedly Bactericidal

Source:[12]

Table 4: Clinical Outcomes of Combination Therapy for Enterococcus faecalis Infective Endocarditis

Treatment Group	30-Day Mortality	Clinical Cure Rate
Monotherapy (penicillin/glycopeptide/linezolid/daptomycin)	38.5% (15/39)	59.0% (23/39)
Combination with Gentamicin	16.4% (21/128)	78.9% (101/128)

A retrospective analysis comparing monotherapy to combination therapy. While this study used gentamicin, it highlights the clinical benefit of combining a cell wall active agent with an aminoglycoside like streptomycin for this indication.[11]

Experimental Protocols

3.1. Checkerboard Assay for Synergy Testing

This protocol outlines the determination of the FIC index for a combination of Streptomycin (Drug A) and another antibiotic (Drug B).

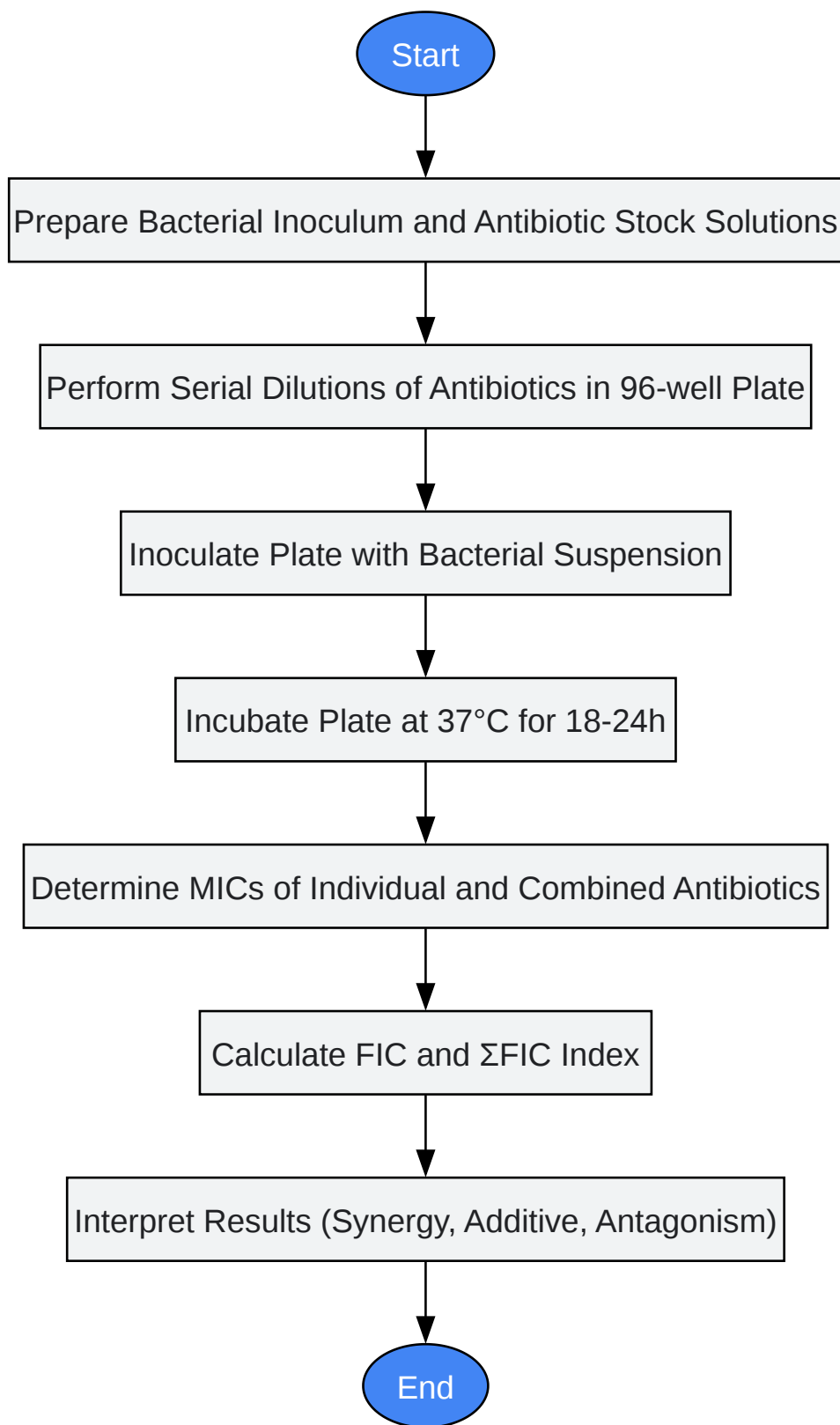
Materials:

- 96-well microtiter plates
- Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Stock solutions of Streptomycin and the second antibiotic (Drug B)
- Multichannel pipette

Procedure:

- Prepare serial two-fold dilutions of Streptomycin (Drug A) horizontally across the microtiter plate and serial two-fold dilutions of Drug B vertically down the plate.
- The final volume in each well should be 100 μ L, with each well containing a unique combination of concentrations of the two drugs.
- Include a row with dilutions of Drug A alone and a column with dilutions of Drug B alone to determine their individual Minimum Inhibitory Concentrations (MICs).
- Add 100 μ L of the standardized bacterial inoculum (final concentration $\sim 5 \times 10^5$ CFU/mL) to each well.
- Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
- Calculate the FIC for each drug in the combination using the following formulas:
 - $\text{FIC of Drug A} = \text{MIC of Drug A in combination} / \text{MIC of Drug A alone}$
 - $\text{FIC of Drug B} = \text{MIC of Drug B in combination} / \text{MIC of Drug B alone}$

- Calculate the FIC Index (Σ FIC) for each combination: Σ FIC = FIC of Drug A + FIC of Drug B.
- The lowest Σ FIC value determines the nature of the interaction (Synergy, Additivity/Indifference, or Antagonism) as defined in Table 1.



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Workflow for a checkerboard synergy assay.

3.2. Time-Kill Curve Analysis

This protocol assesses the rate of bacterial killing by an antibiotic combination over time.

Materials:

- Bacterial culture in logarithmic growth phase
- Growth medium (e.g., MHB)
- Streptomycin and the second antibiotic at desired concentrations (e.g., based on MICs from the checkerboard assay)
- Sterile tubes or flasks
- Shaking incubator
- Agar plates for colony counting
- Spectrophotometer

Procedure:

- Prepare tubes/flasks containing:
 - Growth medium only (growth control)
 - Streptomycin alone
 - Drug B alone
 - Streptomycin + Drug B combination
- Inoculate each tube/flask with the bacterial culture to a starting density of $\sim 10^5$ - 10^6 CFU/mL.
- Incubate all tubes/flasks at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

- Perform serial dilutions of the aliquots and plate them onto agar plates.
- Incubate the plates overnight and count the number of colonies (CFU/mL).
- Plot the log₁₀ CFU/mL versus time for each condition.
- Synergy is typically defined as a ≥ 2 -log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Clinical Applications and Considerations

The primary clinical application of streptomycin combination therapy has been in the treatment of:

- Tuberculosis: In combination with other drugs like isoniazid, rifampicin, and pyrazinamide to prevent the emergence of resistance.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[13\]](#)
- Enterococcal Endocarditis: Often in combination with a penicillin or ampicillin to achieve bactericidal activity.[\[1\]](#)[\[4\]](#)[\[9\]](#)
- Brucellosis: A combination of doxycycline and streptomycin is a standard treatment regimen. [\[14\]](#)[\[15\]](#)[\[16\]](#)
- Plague (*Yersinia pestis*) and Tularemia (*Francisella tularensis*): Streptomycin is a first-line treatment, often used in combination in severe cases.

Important Considerations:

- Toxicity: Streptomycin can cause ototoxicity (damage to the ear) and nephrotoxicity (damage to the kidneys). Careful monitoring of patients is essential.
- Resistance: The prevalence of streptomycin resistance varies by pathogen and geographic location. Susceptibility testing is crucial before initiating therapy.

Conclusion

The use of streptomycin in combination with other antibiotics remains a vital strategy in combating a range of serious bacterial infections. Understanding the mechanisms of synergy,

coupled with robust in vitro testing methodologies, is crucial for the rational design of effective combination therapies. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to explore and validate novel streptomycin-based combination treatments.

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